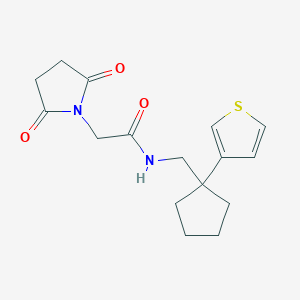

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide

Description

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide is a synthetic acetamide derivative characterized by a 2,5-dioxopyrrolidine (succinimide) moiety and a cyclopentylmethyl group substituted with a thiophen-3-yl ring. The succinimide group may enhance binding to biological targets through hydrogen bonding or dipole interactions, while the thiophene and cyclopentyl groups contribute to solubility and membrane permeability .

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c19-13(9-18-14(20)3-4-15(18)21)17-11-16(6-1-2-7-16)12-5-8-22-10-12/h5,8,10H,1-4,6-7,9,11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSRCUJNUMGNDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)CN2C(=O)CCC2=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone ring, followed by the introduction of the thiophene group and the cyclopentyl moiety. Common reagents used in these reactions include acyl chlorides, amines, and thiophene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Key Observations :

- Succinimide vs. Other Heterocycles: The 2,5-dioxopyrrolidin-1-yl group in the target compound differs from the thiopyrimidinone in ’s derivatives or the naphthyridinone in Goxalapladib . Succinimide derivatives are known for covalent binding (e.g., kinase inhibitors), whereas thiopyrimidinones often act as non-covalent enzyme inhibitors.

- Cyclopentyl vs. Cyclobutyl/Aromatic Cores : The cyclopentylmethyl-thiophene substituent provides conformational flexibility compared to the rigid cyclobutyl group in ’s compound or the planar biphenyl system in Goxalapladib .

- Synthetic Routes: The target compound’s synthesis likely involves thiophene-functionalized cyclopentane intermediates, analogous to the HATU-mediated coupling described in . In contrast, Goxalapladib’s synthesis requires multi-step functionalization of naphthyridinone and piperidine .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, comparisons with analogues suggest:

- Dose-Effect Relationships: Methods like Litchfield-Wilcoxon analysis () could evaluate its potency relative to Goxalapladib, which targets phospholipase A2 with IC50 values in the nanomolar range .

- Stability : The succinimide ring is prone to hydrolysis under basic conditions, contrasting with the hydrolytically stable acetamide groups in ’s cyclobutane derivative .

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide is a synthetic organic molecule that has attracted attention for its potential biological activities. Its structure, featuring a pyrrolidinone ring and a thiophene moiety, suggests various pharmacological applications, particularly in the realm of medicinal chemistry.

Chemical Structure and Properties

The compound can be represented as follows:

Key Functional Groups

- Pyrrolidinone Ring : Imparts stability and potential for hydrogen bonding.

- Thiophene Moiety : Commonly associated with anti-inflammatory and analgesic properties.

- Cyclopentyl Group : Enhances lipophilicity, potentially improving membrane permeability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the pyrrolidinone ring, followed by the introduction of the thiophene group and the cyclopentyl moiety. Common reagents include acyl chlorides and amines, often utilizing coupling agents like EDCI and catalysts such as DMAP to facilitate amide bond formation.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It may act by:

- Inhibiting Enzymes : The compound could mimic natural substrates, blocking enzyme active sites.

- Modulating Receptors : Potential interactions with neurotransmitter receptors may lead to varied physiological effects.

Case Studies and Research Findings

Recent studies have investigated the biological effects of similar compounds, providing insights into potential activities:

- Anti-inflammatory Properties : Compounds with thiophene rings have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes .

- Antioxidant Activity : The presence of reactive oxygen species (ROS) during inflammation has been linked to various diseases. Compounds similar to this compound have demonstrated antioxidant properties that could mitigate oxidative stress .

- In Silico Studies : Computational docking studies suggest that this compound may effectively bind to COX enzymes, indicating potential as a selective anti-inflammatory agent .

Data Table: Comparison of Biological Activities

Safety and Toxicology

Initial assessments indicate that while structural analogs may exhibit toxicity at high doses, specific data on the safety profile of this compound remains limited. Further toxicological evaluations are necessary to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.